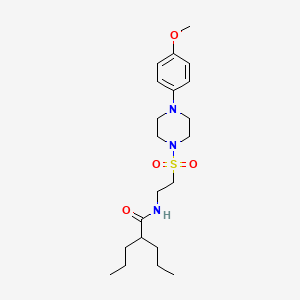

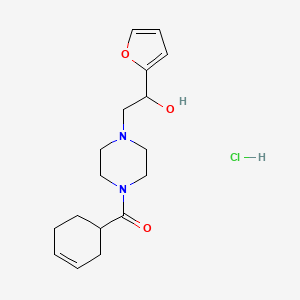

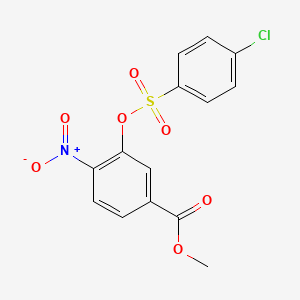

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is a common reaction in the synthesis of piperazine derivatives . Another reaction involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines .科学的研究の応用

Receptor Antagonism and Imaging Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide and its derivatives have been extensively studied for their potential applications in the field of neurology and pharmacology, particularly focusing on receptor antagonism and imaging. One significant area of research involves the development of piperazine derivatives as serotonin receptor antagonists, specifically targeting the 5-HT7 receptor. These compounds have shown promising IC50 values, indicating their potential efficacy in modulating serotonin-related functions, which could have implications for treating various neurological and psychiatric disorders (Yoon et al., 2008).

Radiolabeled Compounds for PET Imaging

The compound and its structurally related analogs have been utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Such compounds, like [18F]p-MPPF, have been explored for their ability to study serotonin 1A receptors in the brain, offering insights into the serotonergic system's role in various psychiatric and neurological conditions (Plenevaux et al., 2000).

Adenosine Receptor Antagonism

Research has also explored the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds have demonstrated subnanomolar affinity and high selectivity for the A2B adenosine receptors, highlighting their potential in studying adenosine-related physiological and pathological processes (Borrmann et al., 2009).

Structural and Chemical Studies

The structural and chemical properties of piperazine derivatives have been subjects of extensive investigation. Studies involving crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations have been conducted to understand the molecular interactions and stability of these compounds, which is crucial for their pharmacological application and development (Kumara et al., 2017).

Novel Therapeutic Applications

The exploration of novel therapeutic applications, including the study of selective serotonin receptor agonists for gastrointestinal motility and the potential treatment of cognitive disorders, has been a significant focus. Compounds such as SUVN-502 have been identified as clinical candidates for cognitive disorder treatment, demonstrating the diverse therapeutic potential of these chemical entities (Nirogi et al., 2017).

将来の方向性

The future directions for research on “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide” and similar compounds could involve further exploration of their therapeutic potential. For example, alpha1-adrenergic receptors, which are known to interact with piperazine derivatives, are a significant target for new drug discovery .

作用機序

Target of Action

The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, and exhibits an affinity in the range from 22 nM to 250 nM . The interaction is likely to involve the compound acting as a ligand for the α1-ARs, leading to changes in the receptor’s activity.

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a crucial role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s action on α1-ARs could potentially influence these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . .

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O4S/c1-4-6-18(7-5-2)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-10-20(28-3)11-9-19/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPBUSBTTFSNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)

![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2869133.png)

![1-[2-Oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2869134.png)

![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)

![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)